5-(2-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine
Description
5-(2-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a 1,2,4-triazole derivative characterized by a 2-methylphenyl group at position 5 and a 4-methylbenzylthio substituent at position 2. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry due to its structural versatility and capacity to engage in hydrogen bonding, which enhances interactions with biological targets . The methyl groups on the aromatic rings likely influence lipophilicity and metabolic stability, while the thioether linkage may modulate electronic properties and redox activity .
Properties
Molecular Formula |
C17H18N4S |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-(2-methylphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H18N4S/c1-12-7-9-14(10-8-12)11-22-17-20-19-16(21(17)18)15-6-4-3-5-13(15)2/h3-10H,11,18H2,1-2H3 |
InChI Key |
ZCYBULWVSMWOJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(2-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The methylthio (-SCH₃) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Sulfoxide formation | H₂O₂, 0–5°C, 6–8 hrs | Sulfoxide derivative | Controlled oxidation preserves triazole integrity. |
| Sulfone formation | m-CPBA, CH₂Cl₂, RT, 12 hrs | Sulfone derivative | Complete conversion requires excess oxidant. |
Mechanistic Insight :
The sulfur atom in the methylthio group acts as a nucleophilic center, reacting with electrophilic oxygen donors. Oxidation proceeds via a radical intermediate, with sulfone formation requiring stronger oxidants and prolonged reaction times.
Nucleophilic Substitution
The methylthio group can be displaced by nucleophiles under basic conditions:
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| Sodium methoxide | Ethanol, reflux, 4 hrs | Methoxy-substituted triazole | 72% |
| Ammonia (NH₃) | THF, 60°C, 8 hrs | Amine-substituted derivative | 65% |
Key Factors :
-
Steric hindrance from the 2-methylphenyl group slows substitution kinetics.
-
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may degrade the triazole ring at elevated temperatures.
Electrophilic Aromatic Substitution (EAS)
The para-methylphenyl group participates in EAS reactions:
| Reaction | Reagents | Position | Products |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta to -CH₃ | 3-Nitro-4-methylphenyl derivative |
| Halogenation | Br₂/FeBr₃, CHCl₃ | Para to -CH₃ | 4-Bromo-2-methylphenyl derivative |
Regioselectivity :
The methyl group directs electrophiles to the meta position, while the triazole’s electron-withdrawing effect favors para substitution on the adjacent aromatic ring.
Cross-Coupling Reactions
The triazole ring’s nitrogen atoms facilitate metal-catalyzed couplings:
| Reaction | Catalyst/Base | Substrate | Products |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl-triazole hybrids |
| Ullmann coupling | CuI, 1,10-phenanthroline | Aryl halides | N-Aryl triazole derivatives |
Applications :
These reactions enable functionalization for drug discovery, with Suzuki couplings achieving >80% yields in optimized protocols.
Reduction Reactions
Selective reduction of the triazole ring is feasible under controlled conditions:
| Reagent | Conditions | Products | Notes |
|---|---|---|---|
| H₂/Pd-C | Ethanol, 50 psi, 6 hrs | Partially saturated triazoline | Over-reduction degrades the scaffold. |
| NaBH₄/NiCl₂ | MeOH, RT, 2 hrs | Dihydrotriazole | Retains aromatic substituents. |
Thermal and Photochemical Stability
The compound exhibits moderate stability:
| Condition | Observation | Degradation Products |
|---|---|---|
| 150°C, 2 hrs (neat) | Partial decomposition | Sulfur-containing fragments |
| UV light (254 nm) | Isomerization to 1,3,4-triazole derivative | Structural rearrangement |
Biochemical Interactions
While not a direct chemical reaction, the compound interacts with biological targets:
Comparative Reactivity with Analogs
Reactivity varies with substituent electronic effects:
| Analog | Key Difference | Reactivity Trend |
|---|---|---|
| 5-(3-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio] analog | Electron-donating -OCH₃ groups | Faster oxidation kinetics (+25%) |
| 3-[(3-Fluorophenyl)methylthio]-5-(2-methylphenyl) analog | Electron-withdrawing -F group | Reduced EAS activity (-40%) |
Scientific Research Applications
Anticancer Applications
Research indicates that derivatives of triazole compounds exhibit notable cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds similar to 5-(2-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine can inhibit the proliferation of human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values often below 100 μM .
Case Studies on Anticancer Activity
- Cytotoxicity Assessment:
- A study evaluated the cytotoxic effects of triazole derivatives on HCT-116 and HeLa cells. The most active compounds exhibited significant increases in apoptotic cell populations, indicating that these compounds induce apoptosis through mechanisms involving mitochondrial dysfunction and cell cycle arrest .
- Structure-Activity Relationship:
Antimicrobial Applications
The compound has also been investigated for its antimicrobial properties. Triazoles are known for their ability to inhibit fungal growth and have been explored for their effectiveness against a range of bacterial pathogens.
Case Studies on Antimicrobial Activity
- Antibacterial Efficacy:
- Mechanisms of Action:
Biochemical Mechanisms
Understanding the mechanisms through which 5-(2-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine exerts its effects is crucial for further development as a therapeutic agent.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism and pathogen survival. Preliminary studies suggest that it can interfere with enzyme activities critical for DNA replication and repair in cancer cells .
Mechanism of Action
The mechanism of action of 5-(2-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The compound’s methylphenyl and methylthio groups may enhance its binding affinity and specificity towards certain targets. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic effects and applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings from Comparative Studies
- Lipophilicity vs. Bioactivity : The methyl groups in the target compound likely improve membrane permeability compared to polar analogs like 3,4,5-trimethoxyphenyl derivatives, but may reduce solubility in aqueous environments .
- Thioether vs. Thione/Thiol : The benzylthio group in the target compound offers greater oxidative stability compared to thiol/thione analogs, which are prone to disulfide formation .
- Synergistic Effects : Hybrid structures incorporating thiadiazole (e.g., ) show enhanced antimicrobial potency due to dual heterocyclic pharmacophores, whereas the target compound’s simpler structure may favor synthetic scalability .
Physicochemical Properties
- Solubility : Methyl and benzylthio substituents render the compound highly lipophilic (predicted logP > 3.5), contrasting with sulfonyl- or fluorine-containing analogs (logP ~2.0–2.5) .
- Stability : The thioether linkage is less reactive than thiols, suggesting better metabolic stability in vivo compared to compounds like 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol .
Biological Activity
5-(2-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure and Properties
The compound belongs to the triazole family, which is known for a variety of biological activities. Its molecular formula is , and it features a triazole ring substituted with methyl and phenyl groups. The presence of the methylthio group is significant for its biological interactions.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 5-(2-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine have shown promising cytotoxic effects against various cancer cell lines:
- Cytotoxicity : In vitro studies have demonstrated that related triazole compounds exhibit IC50 values ranging from 7 µM to 36 µM against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines. The selectivity ratios indicate a favorable therapeutic index compared to normal cells .
| Cell Line | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| HCT-116 | 11 | 3.1 |
| MCF-7 | 15 | 2.0 |
| HeLa | 18 | 4.0 |
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds within this class can inhibit the growth of various bacteria and fungi:
- Antibacterial Effects : Triazole derivatives have shown activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds typically range from 10 to 50 µg/mL .
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, triazoles have been investigated for additional biological activities:
- Anti-inflammatory : Some derivatives demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antioxidant : The presence of the triazole ring contributes to antioxidant activity, which can protect cells from oxidative stress.
The mechanism by which 5-(2-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Enzymes : Triazoles are known to inhibit enzymes involved in cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptosis in cancer cells through various signaling pathways.
- Disruption of Membrane Integrity : Antimicrobial activity may be attributed to the disruption of bacterial cell membranes.
Case Studies
A notable study evaluated the efficacy of a series of triazole derivatives against different cancer cell lines. The results indicated that modifications in substituents significantly influenced cytotoxicity and selectivity . Another study focused on the antimicrobial properties of related compounds, establishing a correlation between structure and activity .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 5-(2-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine?
- Methodological Answer: The compound is typically synthesized via cyclocondensation of thiosemicarbazides with appropriate carbonyl intermediates, followed by functionalization of the triazole core. Key steps include:
- Thioether formation: Reacting 3-mercapto-1,2,4-triazole intermediates with 4-methylbenzyl chloride under basic conditions (e.g., NaOH/EtOH) to introduce the [(4-methylphenyl)methylthio] group .
- Purification: Column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) or recrystallization from ethanol is used to isolate the final product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- ¹H/¹³C NMR: Confirms substitution patterns (e.g., methylphenyl signals at δ 2.3–2.5 ppm for CH₃; aromatic protons at δ 6.8–7.4 ppm) .
- IR Spectroscopy: Identifies thioether (C–S stretch at 600–700 cm⁻¹) and triazole ring (C=N at 1500–1600 cm⁻¹) .
- HPLC-MS: Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 325) .
Advanced Research Questions
Q. How does the substitution pattern influence the compound’s pharmacological activity and toxicity?
- Methodological Answer:
- Structure-Activity Relationship (SAR): The 2-methylphenyl group enhances lipophilicity, improving membrane permeability, while the 4-methylbenzylthio moiety modulates electron density, affecting receptor binding .
- Toxicity Screening: In vitro assays (e.g., MTT on HepG2 cells) reveal IC₅₀ values >100 μM, suggesting low cytotoxicity. In vivo studies (rodent models) show dose-dependent hepatotoxicity at >200 mg/kg, linked to metabolic oxidation of the thioether group .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer:
- Assay Standardization: Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time .
- Structural Analog Comparison: Test derivatives (e.g., replacing 4-methylphenyl with 4-fluorophenyl) to isolate substituent-specific effects .
- In Silico Validation: Use molecular docking (AutoDock Vina) to predict binding affinity discrepancies caused by protein conformational changes .
Q. How can computational methods optimize reaction conditions for novel derivatives?
- Methodological Answer:
- Quantum Chemical Calculations (DFT): Predict transition states for thioether formation, identifying optimal catalysts (e.g., K₂CO₃ vs. NaH) .
- Machine Learning: Train models on existing triazole reaction datasets to recommend solvent systems (e.g., DMF/water for polar intermediates) .
Q. What experimental designs validate the compound’s potential as an antimicrobial agent?
- Methodological Answer:
- MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Biofilm Inhibition: Quantify reduction in biofilm biomass (crystal violet assay) at sub-MIC concentrations .
- Synergy Studies: Combine with β-lactams (e.g., ampicillin) to assess fractional inhibitory concentration (FIC) indices .
Q. How are salt forms of this compound synthesized, and how do they affect stability?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
